molecular formula C7H9NO4 B181982 5-Ethoxy-2-methyloxazole-4-carboxylic acid CAS No. 3357-56-0

5-Ethoxy-2-methyloxazole-4-carboxylic acid

Cat. No. B181982
CAS RN: 3357-56-0
M. Wt: 171.15 g/mol
InChI Key: HHTFVMCJEPXTAQ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyloxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO4 . It has an average mass of 171.151 Da and a mono-isotopic mass of 171.053162 Da .


Synthesis Analysis

The synthesis of 5-Ethoxy-2-methyloxazole-4-carboxylic acid involves several steps . The reaction conditions involve the use of sodium hydroxide for approximately 0.166667 hours . The yield of the reaction is reported to be around 75% .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-2-methyloxazole-4-carboxylic acid is represented by the formula C7H9NO4 . This indicates that the molecule is composed of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Amino-acid Conjugates Synthesis

Researchers have explored the reactivity of similar oxazole derivatives in the synthesis of amino-acid conjugates. These conjugates have been prepared and characterized, providing insights into the structural confirmation of complex molecules. This research is foundational in the development of peptide-based therapeutics and the study of protein interactions (Benoiton, Hudecz, & Chen, 2009).

Novel Building Blocks for Natural Products Synthesis

The synthesis of siphonazoles, unique natural products, illustrates the application of oxazole derivatives as new building blocks. This approach highlights the versatility of these compounds in synthesizing complex structures, which has implications for the discovery of new drugs and the study of natural product synthesis (Zhang & Ciufolini, 2009).

Photocycloaddition Reactions

Oxazole derivatives have been utilized in diastereoselective photocycloaddition reactions with aldehydes to synthesize α-amino-β-hydroxy carboxylic acid esters. This method demonstrates the compounds' utility in stereocontrolled synthesis, which is critical for the development of pharmaceuticals and the study of biological active molecules (Griesbeck, Bondock, & Lex, 2003).

Isoxazole- and Oxazole-4-carboxylic Acids Derivatives Synthesis

The first synthesis of isoxazole-4-carboxylic acid derivatives via domino isoxazole-isoxazole isomerization showcases the chemical versatility of oxazole derivatives. These findings have implications for the development of new synthetic methodologies and the exploration of reaction mechanisms (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

properties

IUPAC Name

5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-7-5(6(9)10)8-4(2)12-7/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTFVMCJEPXTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483110
Record name 5-Ethoxy-2-methyloxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-methyloxazole-4-carboxylic acid

CAS RN

3357-56-0
Record name 5-Ethoxy-2-methyloxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid
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